molecular formula C18H18N2O2 B2391223 3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione CAS No. 1008061-39-9

3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione

Cat. No.: B2391223
CAS No.: 1008061-39-9
M. Wt: 294.354
InChI Key: VCLABCPKVAUGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring substituted with a phenyl group and a 4-ethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione typically involves the reaction of 4-ethylphenylamine with a suitable pyrrolidine-2,5-dione precursor. One common method involves the condensation of 4-ethylphenylamine with 1-phenylpyrrolidine-2,5-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Methylphenyl)amino)-1-phenylpyrrolidine-2,5-dione
  • 3-((4-Propylphenyl)amino)-1-phenylpyrrolidine-2,5-dione
  • 3-((4-Isopropylphenyl)amino)-1-phenylpyrrolidine-2,5-dione

Uniqueness

3-[(4-Ethylphenyl)amino]-1-phenylpyrrolidine-2,5-dione is unique due to the presence of the 4-ethylphenylamino group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-(4-ethylanilino)-1-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-13-8-10-14(11-9-13)19-16-12-17(21)20(18(16)22)15-6-4-3-5-7-15/h3-11,16,19H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLABCPKVAUGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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